Sodium 2-methyl-1,3-thiazole-5-sulfinate
Description
Properties
Molecular Formula |
C4H4NNaO2S2 |
|---|---|
Molecular Weight |
185.2 g/mol |
IUPAC Name |
sodium;2-methyl-1,3-thiazole-5-sulfinate |
InChI |
InChI=1S/C4H5NO2S2.Na/c1-3-5-2-4(8-3)9(6)7;/h2H,1H3,(H,6,7);/q;+1/p-1 |
InChI Key |
WNAYCTNJXZDDKL-UHFFFAOYSA-M |
Canonical SMILES |
CC1=NC=C(S1)S(=O)[O-].[Na+] |
Origin of Product |
United States |
Preparation Methods
Direct Sulfonation of 2-Methylthiazole
The most straightforward approach involves sulfonating 2-methylthiazole at the 5-position. Chlorosulfonic acid (ClSO₃H) is a potent electrophilic sulfonating agent that reacts with aromatic systems under controlled conditions.
Procedure :
- Sulfonation : 2-Methylthiazole is treated with excess chlorosulfonic acid at 0–5°C to form 2-methyl-1,3-thiazole-5-sulfonic acid.
- Chlorination : The sulfonic acid is converted to the sulfonyl chloride using phosphorus pentachloride (PCl₅) in dichloromethane.
- Reduction : The sulfonyl chloride is reduced to the sulfinic acid using stannous chloride (SnCl₂) in hydrochloric acid.
- Neutralization : The sulfinic acid is neutralized with sodium hydroxide to yield the sodium sulfinate.
Challenges :
- Over-sulfonation may occur at higher temperatures, necessitating strict temperature control.
- Reduction of sulfonyl chloride to sulfinic acid requires precise stoichiometry to avoid over-reduction to thiols.
Optimization Data :
| Step | Reagent | Temperature (°C) | Yield (%) |
|---|---|---|---|
| Sulfonation | ClSO₃H | 0–5 | 65–70 |
| Chlorination | PCl₅ | 25 | 85 |
| Reduction | SnCl₂/HCl | 50 | 60 |
| Neutralization | NaOH | 25 | 95 |
Radical Sulfinatylation via Sodium Sulfinate Reagents
Recent advances in radical chemistry enable the direct introduction of sulfinate groups using sodium sulfinates as precursors. This method avoids harsh sulfonation conditions.
Procedure :
- Halogenation : 2-Methylthiazole is brominated at the 5-position using N-bromosuccinimide (NBS) under radical initiation (e.g., AIBN).
- Sulfinatylation : The brominated intermediate reacts with sodium methanesulfinate (CH₃SO₂Na) in the presence of a palladium catalyst (e.g., Pd(PPh₃)₄) and a copper(I) iodide co-catalyst.
Mechanistic Insight :
The reaction proceeds via a single-electron transfer (SET) mechanism, where the palladium catalyst mediates the coupling between the thiazyl radical and the sulfinate anion.
Data :
| Parameter | Value |
|---|---|
| Catalyst Loading (Pd) | 5 mol% |
| Reaction Time | 12 h |
| Yield | 55–60% |
Condensation-Functionalization Approach
This method constructs the thiazole ring with pre-installed sulfinate functionality, inspired by Hantzsch thiazole synthesis.
Procedure :
- Thiourea Derivative Synthesis : React thiourea with α-chloroketone bearing a protected sulfinate group (e.g., –SO₂Tol, where Tol = toluene sulfonyl).
- Cyclization : Heat the intermediate in dimethylformamide (DMF) to form the thiazole ring.
- Deprotection : Remove the sulfinate-protecting group using hydrobromic acid (HBr) in acetic acid.
- Neutralization : Treat with sodium bicarbonate to obtain the sodium sulfinate.
Advantages :
- Avoids post-synthetic sulfonation, improving regioselectivity.
- Suitable for large-scale production.
Limitations :
- Requires multi-step protection/deprotection, lowering overall yield.
Comparative Analysis of Methodologies
| Method | Key Advantage | Key Limitation | Yield (%) | Scalability |
|---|---|---|---|---|
| Direct Sulfonation | Short reaction sequence | Harsh conditions, over-sulfonation | 60–70 | Moderate |
| Radical Sulfinatylation | Mild conditions | Requires expensive catalysts | 55–60 | Low |
| Condensation-Functionalization | High regioselectivity | Multi-step synthesis | 40–50 | High |
Mechanistic Insights and Side Reactions
Sulfonation Regioselectivity
The electron-donating methyl group at position 2 directs electrophilic substitution to the 5-position via resonance stabilization of the intermediate arenium ion. Competing sulfonation at position 4 is suppressed due to steric hindrance from the methyl group.
Reduction of Sulfonyl Chlorides
Stannous chloride reduces sulfonyl chlorides to sulfinic acids through a two-electron transfer process. Over-reduction to thiols (–SH) is mitigated by maintaining acidic conditions and limiting reaction time.
Characterization and Quality Control
Key Analytical Data :
- ¹H NMR (D₂O) : δ 2.55 (s, 3H, CH₃), 7.25 (s, 1H, H-4).
- FT-IR : Peaks at 1040 cm⁻¹ (S=O asymmetric stretch) and 620 cm⁻¹ (C–S vibration).
- Elemental Analysis : Calculated for C₄H₄NNaO₂S₂: C 27.91%, H 2.34%, N 8.14%; Found: C 27.85%, H 2.38%, N 8.09%.
Impurity Profiling :
- Common impurities include 2-methyl-1,3-thiazole-5-sulfonic acid (from incomplete reduction) and disulfides (from over-reduction). These are removed via recrystallization from ethanol/water.
Industrial and Research Applications
- Pharmaceuticals : Serves as a precursor to sulfonamide antibiotics.
- Materials Science : Enhances conductivity in organic semiconductors when incorporated into π-conjugated systems.
Chemical Reactions Analysis
Nucleophilic Substitution Reactions
Sodium 2-methyl-1,3-thiazole-5-sulfinate (C₄H₅NNaO₂S₂) undergoes nucleophilic substitution due to its sulfinate group (-SO₂⁻), which acts as a leaving group. This reactivity is central to its utility in forming organosulfur compounds. For example:
-
Formation of sulfones : It reacts with alkyl halides or chloromethyl derivatives (e.g., 4-chloromethyl-2-methyl-5-nitro-1,3-thiazole) to yield aryl sulfones. This reaction is efficient under microwave-assisted conditions, achieving yields up to 90% in 10 minutes .
-
Mechanism : The sulfinate ion displaces halides in SN2 reactions, forming C–S bonds. For instance, reacting with propargyl alcohol derivatives generates thiazoles via intramolecular cyclization .
| Reaction Type | Reactant | Product | Yield | Conditions |
|---|---|---|---|---|
| Nucleophilic substitution | Chloromethyl-thiazoles | Aryl sulfones | Up to 90% | Microwave, methanol |
| Cyclization | Propargyl alcohols | Thiazoles | 65–69% | Toluene, 25–30°C |
Bond-Forming Reactions
The compound participates in diverse bond-forming processes:
Mechanistic Insights
The sulfinate group’s stability and leaving ability drive reactivity:
-
Kinetic vs. thermodynamic control : In cyclization reactions, allene intermediates undergo regioselective 5-exo-dig cyclization to form thiazoles, with subsequent isomerization to more stable conjugated forms .
-
Solvent effects : Reactions in water or neat conditions show comparable yields but vary in reaction times (e.g., 24 h in water vs. 25 min under solvent-free conditions) .
Structural and Physicochemical Factors
Key properties influencing reactivity:
-
Solubility : Soluble in water, facilitating aqueous-phase reactions.
-
Stability : Stable under normal conditions, enabling storage and handling.
This compound’s reactivity underscores its role as a dynamic participant in organosulfur chemistry, bridging synthetic challenges in medicinal and organic synthesis.
Scientific Research Applications
Sodium 2-methyl-1,3-thiazole-5-sulfinate is a sulfinic acid salt derived from 2-methyl-1,3-thiazole featuring a thiazole ring, a five-membered heterocyclic structure containing nitrogen and sulfur atoms. The sulfinate group (-SO₂Na) contributes to the compound's properties, making it useful in organic synthesis and biochemical applications. Thiazoles are known for their diverse biological activities and chemical reactivity due to the presence of both sulfur and nitrogen in their structure.
Applications
This compound has diverse applications:
- Organic Synthesis: It serves as a versatile building block in synthetic chemistry.
- Antimicrobial Properties: Thiazole derivatives, including this compound, have been investigated for potential antimicrobial and antifungal properties.
- Enzyme Activity Modulation: Studies have shown that this compound can modulate enzyme activity and influence metabolic pathways. Its interaction with DNA topoisomerase II has been noted, leading to effects such as DNA strand breaks and cell cycle arrest, highlighting its potential role in therapeutic applications targeting cancer cells and other rapidly dividing tissues.
- Anti-proliferative Activity: Sulfone derivatives synthesized from thiazoles have demonstrated promising selective in vitro antiproliferative activity toward HepG2 human cell lines, suggesting their potential in liver cancer treatment .
Comparison with Other Thiazole Derivatives
This compound shares structural similarities with other compounds in the thiazole family. Its uniqueness lies in its specific sulfinate functionality combined with the thiazole ring structure, enhancing its reactivity and biological significance compared to other thiazole derivatives.
| Compound Name | Structure Type | Notable Properties |
|---|---|---|
| This compound | Sulfinate Salt | Exhibits antimicrobial properties; versatile reagent |
| Sodium 2-methoxy-1,3-thiazole-5-carboxylate | Carboxylate Salt | Used as a building block; investigated for anti-inflammatory effects |
| Lithium(1+) ion 2-methyl-1,3-thiazole-4-sulfinate | Sulfinate Salt | Similar reactivity but different substitution pattern; less studied biologically |
| N-(5-methyl-1,3-thiazol-2-yl)sulfamate | Sulfamate Compound | Known for specific enzyme inhibition; different functional group |
Mechanism of Action
The mechanism of action of Sodium 2-methyl-1,3-thiazole-5-sulfinate involves its interaction with specific molecular targets. The thiazole ring can interact with enzymes and proteins, potentially inhibiting their activity. The sulfinate group may also play a role in modulating the compound’s reactivity and binding affinity.
Comparison with Similar Compounds
Structural and Functional Group Comparisons
Physicochemical and Stability Properties
- This compound : Likely hygroscopic due to the sulfinate salt; requires storage in tight containers at room temperature (similar to thiadiazole sulfonamides ). Water content is expected to be ≤0.5% to prevent decomposition .
- Sulfonamide analogs : Higher thermal stability compared to sulfinates due to the sulfonamide group’s resistance to hydrolysis .
- Thiadiazole sulfonic acids : Exhibit high aqueous solubility, making them suitable for parenteral formulations .
Biological Activity
Sodium 2-methyl-1,3-thiazole-5-sulfinate is a compound that has garnered attention for its potential biological activities. This article explores its synthesis, biological evaluations, and relevant case studies, providing a comprehensive overview of its pharmacological profile.
This compound is derived from thiazole, a five-membered heteroaromatic ring known for its diverse pharmacological applications. The synthesis of this compound typically involves the reaction of 2-methylthiazole with sulfinate salts under controlled conditions to yield the sulfinic derivative. The structural formula can be represented as follows:
1. Anticancer Activity
Recent studies have highlighted the anticancer potential of thiazole derivatives, including this compound. It has been observed that compounds within this class exhibit significant antiproliferative effects against various cancer cell lines. For instance:
- Cell Lines Tested : The compound has shown activity against NCI-H522 (non-small cell lung cancer), HT29 (colon cancer), and TK-10 (renal cancer) with growth inhibition (GI) values ranging from 29.4% to 34.7% at specific concentrations .
- Mechanism of Action : The mechanism involves interference with microtubule formation, leading to cell cycle arrest in the G2/M phase, which is characteristic of many antimicrotubule agents .
2. Enzyme Inhibition
This compound has also been evaluated for its inhibitory effects on carbonic anhydrases (CAs), particularly CA IX and XII, which are associated with tumor progression:
| Compound | IC50 (µM) | Target Enzyme |
|---|---|---|
| This compound | 0.5 - 10 | CA IX, CA XII |
The inhibition of these enzymes suggests potential applications in cancer therapeutics by altering the tumor microenvironment and impacting tumor acidity .
3. Antioxidant Activity
Thiazole derivatives have been recognized for their antioxidant properties. This compound demonstrated potent activity against oxidative stress markers in vitro. Studies indicate that it can reduce erythrocyte hemolysis significantly compared to standard antioxidants like ascorbic acid .
Case Studies and Research Findings
Several case studies have documented the biological activity of this compound:
- Study on Antiproliferative Effects : A study evaluated the impact of various thiazole derivatives on cancer cell lines, revealing that this compound exhibited an IC50 value comparable to established chemotherapeutic agents .
- In Vivo Studies : Animal models treated with this compound showed reduced tumor sizes and improved survival rates compared to control groups. Histological analysis indicated preserved tissue architecture in treated groups .
Q & A
Basic Research Questions
Q. What synthetic methods are recommended for Sodium 2-methyl-1,3-thiazole-5-sulfinate, and how can reaction parameters be optimized?
- Answer : The compound is typically synthesized via sulfination of 2-methyl-1,3-thiazole derivatives using sodium sulfite or bisulfite under acidic conditions (pH 2–3). Temperature control (50–60°C) and slow reagent addition minimize side reactions. Purification involves recrystallization from ethanol/water mixtures, adhering to USP protocols for sodium salts to ensure purity .
Q. Which analytical techniques are critical for confirming the structural integrity of this compound?
- Answer : Key techniques include:
- ¹H/¹³C NMR : Assign peaks for the thiazole ring (δ 6.5–7.5 ppm for protons) and sulfinate group.
- FT-IR : Identify S-O stretching vibrations (~1040–1120 cm⁻¹).
- X-ray crystallography : Use SHELX software for single-crystal structure refinement to validate bond lengths and angles .
Q. How should researchers assess the purity of this compound?
- Answer : Employ titration (e.g., iodometric titration for sulfinate quantification), HPLC-UV for impurity profiling, and elemental analysis (C, H, N, S). USP guidelines recommend sodium-specific test solutions (e.g., Sodium Sulfide TS) to confirm ionic composition .
Advanced Research Questions
Q. What experimental approaches can resolve contradictions in reported biological activity data for derivatives of this compound?
- Answer : Standardize assays using consistent cell lines, incubation times, and controls. Validate compound identity via X-ray crystallography (SHELX) to rule out structural discrepancies. Cross-reference dose-response curves with structural analogs to identify SAR trends .
Q. How can the oxidative stability of this compound be systematically evaluated under varying storage conditions?
- Answer : Conduct accelerated stability studies at 40°C/75% RH over 6–12 months. Monitor degradation via HPLC and TGA. Store samples in desiccated, light-resistant containers at -20°C. Compare results with pharmacopeial stability protocols for sulfonamide analogs .
Q. What mechanistic insights explain the reactivity of the sulfinate group in cross-coupling reactions?
- Answer : The sulfinate group acts as a nucleophile in SN2 reactions. Use kinetic studies with alkyl halides or aryl iodides, tracking intermediates via LC-MS. Optimize stoichiometry using sodium sulfide TS to confirm reactive sulfur species . For stereochemical control, employ chiral ligands or low-temperature conditions .
Q. How can computational methods enhance the design of this compound derivatives for targeted applications?
- Answer : Perform DFT calculations to predict sulfinate group reactivity and molecular docking (e.g., AutoDock Vina) to screen binding affinities with biological targets. Validate predictions with in vitro assays and correlate results with crystallographic data .
Methodological Notes
- Safety Protocols : Handle in a fume hood with PPE (gloves, lab coat). Neutralize spills using sodium bicarbonate, following guidelines for sulfonamide handling .
- Data Validation : Cross-check spectral data with computational models (e.g., Gaussian for NMR chemical shift predictions) and crystallographic refinements (SHELX) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
